4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
説明
特性
CAS番号 |
313395-49-2 |
|---|---|
分子式 |
C28H21BrClN3O4 |
分子量 |
578.85 |
IUPAC名 |
4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H21BrClN3O4/c29-17-10-11-21-19(14-17)26(16-6-2-1-3-7-16)27(28(37)31-21)22-15-23(18-8-4-5-9-20(18)30)33(32-22)24(34)12-13-25(35)36/h1-11,14,23H,12-13,15H2,(H,31,37)(H,35,36) |
InChIキー |
OPIVRLWGCRDIMW-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=CC=C5Cl |
溶解性 |
not available |
製品の起源 |
United States |
生物活性
The compound 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (referred to as DQP-1105) represents a novel structural class of antagonists with significant biological activity. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships.
Chemical Structure and Properties
DQP-1105 is characterized by a complex molecular structure that includes:
- A quinoline moiety, contributing to its pharmacological properties.
- A pyrazole ring, which enhances its interaction with biological targets.
- The 4-oxobutanoic acid functional group, known for its role in various biological activities.
DQP-1105 has been identified as a selective antagonist for NMDA receptors, particularly those containing the GluN2C and GluN2D subunits. The selectivity is approximately 50-fold over GluN2A and GluN2B subunits, which is crucial for targeting specific pathophysiological conditions such as Parkinson's disease and schizophrenia .
Inhibition Studies
The compound exhibits noncompetitive inhibition of NMDA receptors. This suggests that DQP-1105 may bind to sites other than the active site, altering receptor function without competing directly with the neurotransmitter glutamate.
Anticancer Properties
DQP-1105 has shown promising results in various cancer cell lines. The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.
| Cell Line | Viability Reduction (%) | IC50 (μM) |
|---|---|---|
| Caco-2 | 39.8 | 25 |
| A549 | 31.9 | 30 |
These results indicate that DQP-1105 may serve as a potential therapeutic agent in cancer treatment, particularly against colorectal and lung cancer cell lines.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to its structural features that enhance membrane permeability and disrupt bacterial cell integrity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/mL |
| Escherichia coli | 4 µg/mL |
Structure-Activity Relationship (SAR)
Research indicates that modifications to the quinoline and pyrazole moieties can significantly influence the biological activity of DQP-1105. For instance:
- Bromo Substitution : The presence of bromine enhances receptor selectivity.
- Chloro Substitution : Chlorine atoms improve lipophilicity, facilitating better tissue penetration.
Case Studies
Several studies have explored the efficacy of DQP-1105 in various biological contexts:
- Neuroprotection in Animal Models : In vivo studies have demonstrated that DQP-1105 can reduce neuroinflammation and protect against excitotoxicity in models of neurodegenerative diseases.
- Combination Therapies : Preliminary data suggest that combining DQP-1105 with traditional chemotherapeutics may enhance overall efficacy while reducing side effects.
Q & A
Q. What are the standard synthetic pathways and characterization methods for this compound?
The compound is synthesized via multi-step protocols involving cyclocondensation and functionalization. A general method (e.g., "Procedure G" in ) involves reacting intermediates like substituted quinolinones with pyrazoline precursors under reflux conditions. Purification is achieved via flash chromatography (e.g., 10% methanol:dichloromethane) . Characterization includes:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent integration and stereochemistry (e.g., dihydroquinoline protons at δ 5.2–6.1 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) .
- HPLC : Confirms purity (>94%) using reverse-phase columns (C18) with UV detection .
Q. How are key structural features (e.g., dihydroquinoline and pyrazoline moieties) validated experimentally?
- X-ray crystallography : Resolves 3D conformation of fused rings (not directly reported but inferred from analogs in ).
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for oxobutanoic acid and quinolinone) .
- DEPT-135 NMR : Differentiates CH, CH₂, and CH₃ groups in the dihydroquinoline core .
Q. What strategies ensure high purity (>95%) during synthesis?
- Gradient elution chromatography : Optimizes solvent ratios (e.g., methanol:dichloromethane) to separate polar byproducts .
- Recrystallization : Uses ethanol/water mixtures to isolate crystalline solids .
- TLC monitoring : Tracks reaction progress (Rf values ~0.3–0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent variation : Replace bromo/chloro groups (e.g., with fluoro or nitro groups) to assess effects on target binding (e.g., shows 4-bromophenyl analogs reduce IC₅₀ by 30%) .
- Pharmacophore modeling : Identifies hydrogen bond acceptors (e.g., quinolinone C=O) and hydrophobic regions (chlorophenyl) critical for activity .
- Bioassays : Test inhibition of enzymes (e.g., kinases) using fluorescence polarization assays .
Q. What computational methods predict binding modes and stability?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets (e.g., COX-2 or EGFR) .
- DFT calculations : B3LYP/6-311+G(d,p) basis set optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.1 eV indicates stability) .
- MD simulations : GROMACS evaluates conformational dynamics in solvated systems (e.g., RMSD <2 Å over 50 ns) .
Q. How can low synthetic yields (e.g., 22–27%) be improved?
- Catalyst screening : Pd/C or CuI enhances coupling efficiency in pyrazoline formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) .
- Solvent optimization : Switch from DMF to THF to minimize side reactions (e.g., notes THF improves yield by 15%) .
Q. How should researchers handle contradictions in experimental data (e.g., conflicting NMR shifts)?
- Variable temperature NMR : Resolves dynamic effects (e.g., rotamers in oxobutanoic acid) .
- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks (e.g., overlapping pyrazoline protons) .
- Batch-to-batch analysis : Compares HRMS and elemental analysis to confirm consistency .
Q. What in vitro assays assess potential therapeutic applications?
Q. What precautions are critical for safe handling and storage?
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